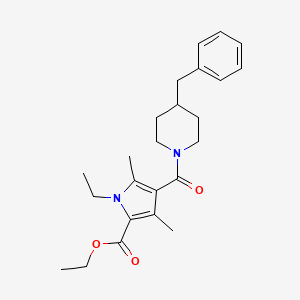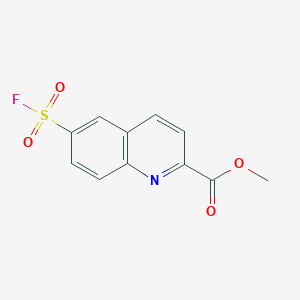
Methyl 6-fluorosulfonylquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-fluorosulfonylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 2287299-92-5 . It has a molecular weight of 269.25 and its IUPAC name is methyl 6-(fluorosulfonyl)quinoline-2-carboxylate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 6-fluorosulfonylquinoline-2-carboxylate” is 1S/C11H8FNO4S/c1-17-11(14)10-4-2-7-6-8(18(12,15)16)3-5-9(7)13-10/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 6-fluorosulfonylquinoline-2-carboxylate” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Antioxidant Activity Analysis
A critical presentation of tests used to determine antioxidant activity highlights the importance of compounds in assessing the kinetics of chemical reactions and their applicability in food engineering, medicine, and pharmacy. Such compounds may be involved in evaluating antioxidant capacity and developing electrochemical (bio)sensors for antioxidant analysis in complex samples (Munteanu & Apetrei, 2021).
Environmental Degradation of Polyfluoroalkyl Chemicals
Research on microbial degradation of polyfluoroalkyl chemicals, which are structurally related to fluorosulfonyl compounds, underscores the environmental fate and biodegradability of such compounds. This information is crucial for evaluating the environmental impact of chemical pollutants and designing more environmentally friendly compounds (Liu & Avendaño, 2013).
Fluorescent Probes for Zinc Ion Determination
Studies on 8-amidoquinoline derivatives as fluorescent probes for zinc ion determination illustrate the relevance of quinoline derivatives in developing sensitive and selective chemosensors for metal ions. These applications are crucial in environmental monitoring and biological research (Mohamad et al., 2021).
Anticancer and Antibacterial Properties of Quinoline Derivatives
The exploration of tetrahydroisoquinolines and fluoroquinolones for their anticancer and antibacterial properties indicates the potential of quinoline derivatives in drug development. Modifications at specific positions on the quinoline scaffold can enhance their biological activity, suggesting a pathway for the development of new therapeutics based on structural analogs like methyl 6-fluorosulfonylquinoline-2-carboxylate (Singh & Shah, 2017).
Fluorinated Chemicals in Environmental Science
Investigations into the environmental impact of fluorinated chemicals, including their sources, fate, transport, and bioaccumulation potential, provide a framework for assessing the environmental safety of new chemical entities. Understanding the behavior of fluorinated compounds in the environment aids in the development of safer chemicals and in regulatory decision-making (Conder et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-fluorosulfonylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c1-17-11(14)10-4-2-7-6-8(18(12,15)16)3-5-9(7)13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYVCUJBMCEZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2807310.png)
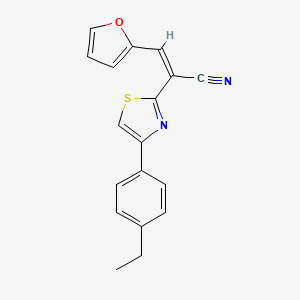
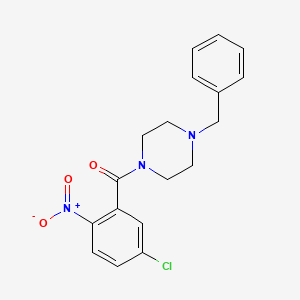
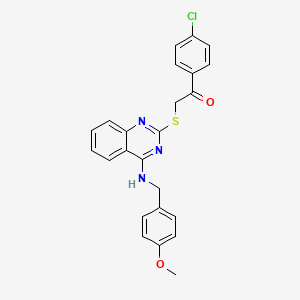
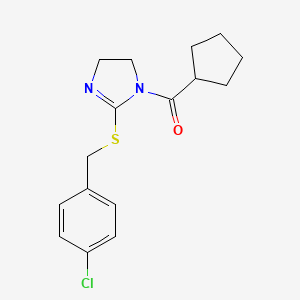
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide](/img/structure/B2807320.png)




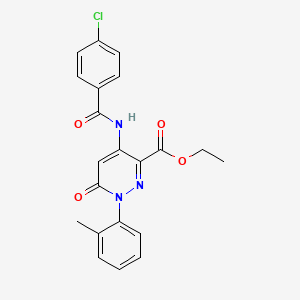
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2807329.png)
